Cas no 396722-24-0 (3,4,5-trimethoxy-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

3,4,5-trimethoxy-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide structure
396722-24-0 structure
Product name:3,4,5-trimethoxy-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
CAS No:396722-24-0
MF:C27H25N3O5S
MW:503.56950545311
CID:5917710
PubChem ID:5016320

3,4,5-trimethoxy-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • Benzamide, N-[2,6-dihydro-2-(4-phenoxyphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-trimethoxy-
    • 3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
    • 3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
    • AKOS024599737
    • Oprea1_865717
    • 3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
    • F0778-0240
    • 396722-24-0
    • 3,4,5-trimethoxy-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
    • Inchi: 1S/C27H25N3O5S/c1-32-23-13-17(14-24(33-2)25(23)34-3)27(31)28-26-21-15-36-16-22(21)29-30(26)18-9-11-20(12-10-18)35-19-7-5-4-6-8-19/h4-14H,15-16H2,1-3H3,(H,28,31)
    • InChI Key: DNPRWTZGVKBDND-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=C(OC3=CC=CC=C3)C=C2)N=C2CSCC2=1)(=O)C1=CC(OC)=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 503.15149208g/mol
  • Monoisotopic Mass: 503.15149208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 8
  • Complexity: 704
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 109Ų
  • XLogP3: 4.6

Experimental Properties

  • Density: 1.32±0.1 g/cm3(Predicted)
  • Boiling Point: 627.3±55.0 °C(Predicted)
  • pka: 11.80±0.20(Predicted)

3,4,5-trimethoxy-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0778-0240-25mg
3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396722-24-0 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0778-0240-5μmol
3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396722-24-0 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0778-0240-1mg
3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396722-24-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0778-0240-5mg
3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396722-24-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0778-0240-40mg
3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396722-24-0 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0778-0240-2μmol
3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396722-24-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0778-0240-15mg
3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396722-24-0 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0778-0240-30mg
3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396722-24-0 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0778-0240-4mg
3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396722-24-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0778-0240-10mg
3,4,5-trimethoxy-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
396722-24-0 90%+
10mg
$79.0 2023-05-17

Additional information on 3,4,5-trimethoxy-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide

Introduction to 3,4,5-trimethoxy-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]benzamide (CAS No. 396722-24-0)

The compound 3,4,5-trimethoxy-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]benzamide, identified by its CAS number 396722-24-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including trimethoxy and phenoxy substituents, alongside the unique thieno[3,4-cpyrazol-3-yl] scaffold, makes this compound a promising candidate for further investigation in drug discovery and medicinal chemistry.

Recent research in the area of heterocyclic compounds has highlighted the importance of structural diversity in achieving desirable pharmacological effects. The thieno[3,4-cpyrazol-3-yl] core is particularly interesting because it combines the properties of thiophene and pyrazole rings, which are known for their ability to modulate various biological pathways. In particular, the benzamide moiety at the nitrogen position suggests potential interactions with biological targets such as enzymes and receptors. This structural motif has been explored in several studies for its role in modulating inflammatory responses and neurological functions.

The trimethoxy groups attached to the benzene ring contribute to the compound's lipophilicity and may enhance its ability to cross biological membranes. This characteristic is crucial for drug candidates that require systemic distribution. Additionally, the phenoxy substituent at the 2-position of the thieno[3,4-cpyrazol-3-yl]benzamide moiety introduces another layer of complexity, potentially influencing both metabolic stability and binding affinity to biological targets. The combination of these features makes this compound a versatile scaffold for designing novel therapeutic agents.

Current studies in medicinal chemistry have demonstrated that derivatives of thieno[3,4-cpyrazol] systems exhibit a wide range of biological activities. These include anti-inflammatory properties, which are particularly relevant given the increasing prevalence of chronic inflammatory diseases worldwide. The benzamide group is also known to be a pharmacophore in several approved drugs, further supporting the potential of this compound as a lead structure for drug development. Moreover, the presence of multiple aromatic rings suggests that this molecule may exhibit favorable pharmacokinetic properties, such as improved solubility and bioavailability.

In terms of synthetic approaches, the preparation of 3,4,5-trimethoxy-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]benzamide involves multi-step organic synthesis that requires careful consideration of reaction conditions and protecting group strategies. The introduction of the thieno[3,4-cpyrazol] core necessitates advanced techniques in heterocyclic chemistry. Researchers have reported efficient synthetic routes that involve cyclization reactions and functional group transformations to achieve the desired structure. These synthetic methodologies are critical for producing sufficient quantities of the compound for further biological testing.

The biological evaluation of this compound has begun to yield promising results. Preliminary in vitro studies have shown that it interacts with several key enzymes involved in inflammation and immune responses. Specifically, it has been observed to modulate the activity of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways, which are central mediators of inflammatory processes. Additionally, its interaction with certain receptor proteins has been noted in cell-based assays, suggesting potential applications in treating neurological disorders where receptor dysregulation plays a role.

One particularly intriguing aspect of this compound is its potential to act as a dual inhibitor or modulator. The combination of structural features allows it to interact with multiple targets simultaneously. This multitarget approach is increasingly favored in drug development because it can lead to more comprehensive therapeutic effects with fewer side effects compared to single-target drugs. The ability to modulate multiple pathways simultaneously may also provide a mechanism against drug resistance mechanisms that often arise during long-term treatment.

The chemical stability and metabolic fate of 3,4,5-trimethoxy-N-2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-cpyrazol-3-yl]benzamide are critical factors that need to be thoroughly investigated before considering clinical applications. Advanced analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) are employed to study its degradation pathways and metabolic interactions in vitro and in vivo. Understanding these processes is essential for predicting its pharmacokinetic behavior and ensuring safety during therapeutic use.

The future directions for research on this compound include optimizing its chemical synthesis for scalability and cost-effectiveness. Additionally, exploring its potential in preclinical models will be crucial for assessing its efficacy and safety profile before human trials can commence。 Collaborations between synthetic chemists, biologists, and pharmacologists will be essential for advancing this research from laboratory-scale investigations to clinical applications。 The development of novel therapeutic agents often requires interdisciplinary efforts, where each discipline contributes unique expertise toward achieving a common goal。

The significance của this compound extends beyond its immediate pharmacological applications。 It serves as an important tool for understanding how structural modifications influence biological activity, providing insights into molecular recognition processes。 These insights can be applied to other areas của medicinal chemistry, accelerating the discovery của new drugs targeting similar diseases。 Furthermore, studying compounds like this contributes valuable data to scientific literature, aiding future researchers in their own investigations。

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